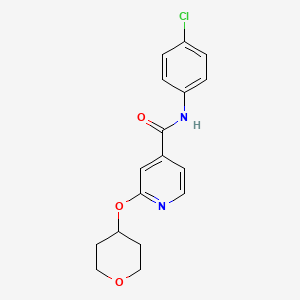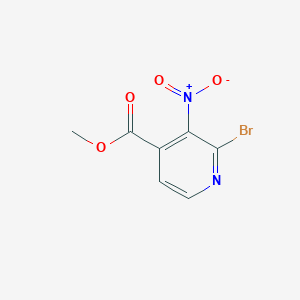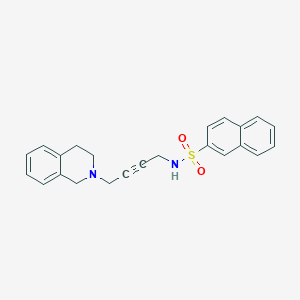![molecular formula C9H13N5O B2509747 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile CAS No. 343375-24-6](/img/structure/B2509747.png)
3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of acrylonitrile derivatives as key intermediates. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared and further reacted to yield various oxadiazoles and triazoles . Similarly, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been synthesized and used as a starting material for the preparation of pyrimido[1,6-a]benzimidazole derivatives . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate dimethylamino and oxadiazolyl substituents.
Molecular Structure Analysis
The molecular structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile has been studied using infrared spectra and ab initio force field calculations . The studies revealed that the C≡C bond in these molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This suggests that the target compound may also exhibit a polarized C≡C bond due to the presence of similar functional groups, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of acrylonitrile derivatives often involve cyclization and substitution reactions. For example, O-acyl-amide oximes derived from 3-(5-nitro-2-furyl)acrylonitrile were found to cyclize to form oxadiazoles upon thermal analysis . This indicates that the target compound, which contains an oxadiazolyl group, may also undergo cyclization reactions under certain conditions. Additionally, the antiproliferative activity of variously substituted acrylonitriles has been studied, suggesting that the target compound could potentially be modified to enhance its biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile" are not directly reported, the properties of similar compounds can provide some insights. The strong polarization of the C≡C bond and the dual molecular and zwitterionic character of related compounds suggest that the target compound may have unique solubility and electronic properties . Additionally, the presence of dimethylamino groups could influence the compound's basicity and its ability to participate in hydrogen bonding and other non-covalent interactions.
Scientific Research Applications
Luminescent Properties
A study by Mikhailov et al. (2018) explored the synthesis of novel chelating ligands, including compounds related to 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile. They found these compounds exhibit intense luminescence in nonpolar solvents, highlighting their potential use in applications requiring luminescent properties (Mikhailov et al., 2018).
Synthesis and Chemical Reactions
Claisse et al. (1973) and Claisse et al. (1974) investigated the preparation of 3-trans-Styryl-1,2,4-oxadiazoles through various chemical reactions. Their work contributes to understanding the synthesis pathways and chemical behaviors of related 1,2,4-oxadiazole compounds (Claisse et al., 1973), (Claisse et al., 1974).
Pharmaceutical and Biological Activity
Milinkevich et al. (2009) conducted a study on 1,3,4-oxadiazoles, revealing their potential in pharmaceutical applications due to their activity against fungal pathogens and pest insects. This indicates a possible role for related compounds like 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile in pharmaceutical research (Milinkevich et al., 2009).
Polymerization and Material Science
Billingham et al. (1974) explored the use of organometallic compounds in polymerization, specifically focusing on acrylonitrile. Their research provides insights into how similar compounds could be used in the field of polymer science and material engineering (Billingham et al., 1974).
Antimicrobial Properties
Research by Fuloria et al. (2009) on new oxadiazoles derived from phenylpropionohydrazides, including compounds structurally similar to 3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile, demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-13(2)6-7(5-10)8-11-12-9(15-8)14(3)4/h6H,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMLFAJZBPUFS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NN=C(O1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NN=C(O1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)
![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)




![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)